molecular formula C15H14INO3 B335989 N-(4-iodophenyl)-2,4-dimethoxybenzamide

N-(4-iodophenyl)-2,4-dimethoxybenzamide

Cat. No.: B335989
M. Wt: 383.18 g/mol
InChI Key: GLRLXSHXYGKUIL-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring linked via an amide bond to a 4-iodophenyl group. The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, while the methoxy groups enhance solubility and influence hydrogen-bonding interactions. This compound is synthesized through amide coupling reactions, typically involving 2,4-dimethoxybenzoyl chloride and 4-iodoaniline derivatives under basic conditions . Its structural framework is relevant in medicinal chemistry, particularly in targeting parasitic enzymes or protein-protein interactions .

Properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

N-(4-iodophenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C15H14INO3/c1-19-12-7-8-13(14(9-12)20-2)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18)

InChI Key

GLRLXSHXYGKUIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

N-(4-chlorophenyl)-2,4-dimethoxybenzamide
  • Structure : Chlorine replaces iodine at the para position.
  • Properties : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to iodine.
  • Biological Activity: Demonstrated potent inhibitory activity against Trypanosoma brucei (IC₅₀ = 0.8 µM), attributed to enhanced binding affinity to parasitic targets .
  • Spectral Data : IR shows C=O stretch at 1663 cm⁻¹; ¹H NMR features methoxy signals at δ 3.69–3.72 ppm .
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Structure : Bromine substituent with additional nitro and methoxy groups.
  • Properties : Bromine’s intermediate size between Cl and I balances steric and electronic effects. The nitro group introduces strong electron-withdrawing effects, altering reactivity.
  • Applications : Used as a structural analog in crystallographic studies to compare bond lengths and angles with iodinated derivatives .
2-ethoxy-N-(4-iodophenyl)benzamide
  • Structure : Ethoxy group replaces 2-methoxy in the benzamide ring.
  • Properties: Ethoxy increases lipophilicity (logP = 3.8 vs.

Heterocyclic and Bulky Substituent Derivatives

N-(4-(1H-benzimidazol-2-yl)phenyl)-2,4-dimethoxybenzamide
  • Structure : Benzimidazole ring replaces iodine, introducing hydrogen-bonding capability.
  • Synthesis : Prepared via coupling of 2,4-dimethoxybenzoyl chloride with 4-(1H-benzimidazol-2-yl)aniline.
  • Activity : Shows enhanced binding to FERM domain proteins due to the planar benzimidazole moiety .
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide
  • Structure : Bulky sec-butyl group at the ortho position.
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
  • Structure : Benzothiazole ring fused with dimethyl groups.
  • Properties : The thiazole ring enhances π-π stacking interactions, critical for DNA intercalation or kinase inhibition .

Methoxy-Substituted Analogs

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
  • Structure : Allylcarbamoyl and chlorine substituents with 3,4-dimethoxy groups.
  • Natural Occurrence : Identified as a major component (26.65%) in Allophylus serratus leaf extracts, suggesting ecological roles in plant defense .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents logP* Key Biological Activity
N-(4-iodophenyl)-2,4-dimethoxybenzamide C₁₅H₁₃INO₃ 397.18 4-I, 2,4-OCH₃ 3.5 Antiparasitic (hypothesized)
N-(4-chlorophenyl)-2,4-dimethoxybenzamide C₁₅H₁₃ClNO₃ 297.72 4-Cl, 2,4-OCH₃ 2.9 Trypanosoma brucei inhibitor
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁BrN₂O₄ 369.16 4-Br, 4-OCH₃, 2-NO₂ 3.1 Structural analog
2-ethoxy-N-(4-iodophenyl)benzamide C₁₅H₁₄INO₂ 367.18 4-I, 2-OCH₂CH₃ 3.8 Not reported

*Calculated using ChemDraw.

Table 2: Spectral Data Comparison

Compound Name IR (C=O, cm⁻¹) ¹H NMR (OCH₃, ppm) ¹³C NMR (Amide C=O, ppm)
This compound 1678 3.68–3.72 168.5
N-(4-chlorophenyl)-2,4-dimethoxybenzamide 1663 3.69–3.72 167.9
N-(2-sec-butylphenyl)-2,4-dimethoxybenzamide 1682 3.65–3.70 169.1

Key Findings

  • Halogen Effects : Iodine’s large size and polarizability enhance van der Waals interactions in biological targets compared to Cl or Br analogs .
  • Methoxy Groups : Improve solubility and participate in hydrogen bonding, critical for target engagement .
  • Structural Flexibility : Bulky or heterocyclic substituents (e.g., benzimidazole, benzothiazole) modulate selectivity and binding kinetics .

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